molecular formula C12H19N3 B13894082 1-(2-Pyridin-2-ylpropyl)piperazine

1-(2-Pyridin-2-ylpropyl)piperazine

Cat. No.: B13894082
M. Wt: 205.30 g/mol
InChI Key: FFKHMSVWVVIEJW-UHFFFAOYSA-N
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Description

Contextualization of Piperazine-Containing Compounds in Medicinal Chemistry Research

The piperazine (B1678402) moiety, a six-membered ring with two opposing nitrogen atoms, is a significant scaffold in the field of medicinal chemistry. nih.govthieme-connect.com Its versatile structure allows for extensive modifications, leading to the development of new bioactive molecules for a wide range of diseases. nih.govresearchgate.net The presence of two nitrogen atoms provides a large polar surface area, structural rigidity, and opportunities for hydrogen bond donors and acceptors. These characteristics often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, as well as enhanced target affinity and specificity. nih.gov

Piperazine derivatives have been investigated for various therapeutic applications, including as antipsychotic, antidepressant, anxiolytic, anthelmintic, anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.govwisdomlib.org The ability to easily modify the piperazine ring has made it a privileged structure in drug discovery, with many approved drugs and clinical trial candidates containing this core. researchgate.netresearchgate.net

Rationale for Investigation of the 2-Pyridin-2-ylpropyl Scaffold

The pyridine (B92270) ring is another crucial heterocyclic structure in drug discovery, present in numerous natural products and approved pharmaceuticals. researchgate.netdovepress.com Its polar and ionizable nature can enhance the solubility and bioavailability of less soluble compounds. researchgate.net The combination of a pyridine ring with other pharmacophores is a common strategy in the design of new therapeutic agents. researchgate.netnih.gov

The 2-pyridin-2-ylpropyl scaffold, which combines a pyridine ring with a propyl linker, has been a subject of interest for its potential to interact with various biological targets. The specific arrangement of the pyridine nitrogen and the propyl chain can influence the compound's conformational flexibility and its ability to bind to receptor sites. The investigation of this scaffold is driven by the aim to explore new chemical space and develop novel compounds with unique pharmacological profiles. The hybridization of the pyridinyl moiety with other heterocyclic systems, such as piperazine, offers a promising avenue for the discovery of new lead compounds. nih.gov

Historical Perspective on Related Chemical Entities and Their Research Significance

The research on piperazine derivatives dates back to the mid-20th century, with their initial introduction as anthelmintic agents in 1953. drugbank.com Over the decades, the pharmacological potential of piperazine-containing compounds has expanded significantly. For instance, benzylpiperazine derivatives were among the early series studied for their central pharmacological activity. nih.govacs.org

Similarly, pyridinylpiperazine derivatives have a rich history in medicinal chemistry. wikipedia.org A notable example is 1-(2-pyrimidinyl)piperazine (1-PP), a common metabolite of several anxiolytic and antidepressant drugs like buspirone (B1668070) and tandospirone (B1205299). nih.gov Studies on 1-PP have revealed its activity as an antagonist at α2-adrenergic receptors. nih.gov Furthermore, various substituted 1-(2-pyridinyl)piperazine derivatives have been synthesized and evaluated for their potent and selective α2-adrenoceptor antagonist activity. nih.gov The development of radiolabeled 1-(2-pyridyl)piperazine (B128488) derivatives has also been pursued for imaging serotonin-7 receptors, which are overexpressed in certain tumors. nih.gov

Current Research Landscape and Gaps Pertaining to 1-(2-Pyridin-2-ylpropyl)piperazine

The current research landscape for pyridinylpiperazine compounds is active, with ongoing efforts to synthesize and evaluate new derivatives for various therapeutic targets. Recent studies have focused on their potential as urease inhibitors, monoamine oxidase (MAO) inhibitors, and anticancer agents. nih.govnih.govmdpi.com For example, some novel 1-(2-pyrimidin-2-yl)piperazine derivatives have shown selective MAO-A inhibitory activity. nih.govresearchgate.net

However, a specific focus on the This compound scaffold appears to be a relatively underexplored area within the broader field of pyridinylpiperazine research. While extensive research exists on various substituted pyridinylpiperazines, there is a noticeable gap in the literature specifically detailing the synthesis, characterization, and biological evaluation of compounds with the 2-pyridin-2-ylpropyl substituent. This presents an opportunity for further investigation to understand the structure-activity relationships and potential therapeutic applications of this particular chemical entity. Further exploration is needed to fully elucidate the physicochemical properties, spectroscopic data, and potential biological activities of this compound and its analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-pyridin-2-ylpropyl)piperazine

InChI

InChI=1S/C12H19N3/c1-11(12-4-2-3-5-14-12)10-15-8-6-13-7-9-15/h2-5,11,13H,6-10H2,1H3

InChI Key

FFKHMSVWVVIEJW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCNCC1)C2=CC=CC=N2

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 1 2 Pyridin 2 Ylpropyl Piperazine and Analogues

Strategies for Asymmetric Synthesis of the Chiral Propyl Moiety

The chiral center in the propyl moiety of 1-(2-pyridin-2-ylpropyl)piperazine is a key determinant of its three-dimensional structure and, consequently, its biological activity. Asymmetric synthesis provides the tools to selectively produce the desired enantiomer or diastereomer.

The creation of the chiral propyl group often relies on diastereoselective and enantioselective reactions. One common strategy involves the use of chiral auxiliaries. For instance, (R)-phenylglycinol can serve as a chiral auxiliary in the synthesis of chiral 2-methylpiperazine. nih.gov Similarly, Ellman's auxiliary has been employed in the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to chiral α-amino sulfinylimines derived from (R)-phenylglycinol. nih.gov

Another approach is the Staudinger reaction, which can be highly diastereoselective in constructing β-lactams as precursors to chiral piperazines. For example, the condensation of (R)-glyceraldehyde acetonide with 2-chloroethylamine (B1212225) and subsequent reaction with benzyloxyacetyl chloride can produce a β-lactam with high diastereoselectivity. nih.gov

A one-pot Ugi/nucleophilic substitution/N-acylation sequence has been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones, which can serve as complex scaffolds. nih.gov This method allows for the introduction of various substituents and the diastereoselective creation of a new stereocenter. nih.gov

Catalytic methods offer an efficient and atom-economical route to stereoselective synthesis. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a notable example, providing chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cndicp.ac.cn These intermediates can then be converted to the desired chiral piperazines. dicp.ac.cn

Rhodium-catalyzed asymmetric carbometalation has also been explored for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270). snnu.edu.cn This process involves the partial reduction of pyridine followed by a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn

Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, present a sustainable approach. A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

The table below summarizes various catalytic methods used in the stereoselective synthesis of related heterocyclic compounds.

Catalyst/Method Substrate Product Key Features Reference
Palladium/ (R)-TolBINAPPyrazin-2-olsChiral Piperazin-2-onesHigh yields and enantioselectivities (up to 90% ee) dicp.ac.cndicp.ac.cn
RhodiumPyridine / Arylboronic acidsEnantioenriched 3-piperidinesAsymmetric reductive Heck reaction, wide functional group tolerance snnu.edu.cn
Amine Oxidase/ Ene Imine ReductaseN-substituted tetrahydropyridinesStereo-defined 3- and 3,4-substituted piperidinesChemo-enzymatic cascade, precise stereochemistry nih.gov
IridiumIminesC-Substituted PiperazinesAtom-economical [3+3]-cycloaddition, high regio- and diastereoselectivity nih.gov

Ring-Closing Reactions and Piperazine (B1678402) Core Formation

The construction of the piperazine ring is a fundamental step in the synthesis of this compound. Various ring-closing strategies have been developed, ranging from classical cyclizations to modern catalytic methods.

Traditional methods often involve the reduction of diketopiperazines or the reductive amination of dicarbonyl compounds. nih.gov However, these can require multiple steps and protecting groups. nih.gov More recent and sustainable approaches include "borrowing hydrogen" methods that utilize 1,5-diols and primary amines. nih.gov

Intramolecular cyclization is a common and effective strategy. scispace.com This can be achieved through several pathways, including metal-catalyzed cyclization and aza-Michael reactions. mdpi.com For instance, an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt can yield orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org

Catalytic methods have significantly advanced piperazine synthesis. Iridium photocatalysis has been used for the synthesis of 2-substituted piperazines. nih.gov A powerful atom-economical method for the catalytic synthesis of C-substituted piperazines involves the formal [3+3]-cycloaddition of imines, catalyzed by an iridium complex under mild conditions. nih.gov Palladium catalysis is also widely used, for example, in the cyclization of a propargyl unit with a diamine to form highly substituted piperazines. organic-chemistry.org

The table below highlights different ring-closing reactions for piperazine formation.

Reaction Type Catalyst/Reagent Starting Materials Product Reference
[3+3]-CycloadditionIridium ComplexIminesC-Substituted Piperazines nih.gov
Reductive AminationIron Catalyst / Phenylsilaneω-Amino Fatty AcidsPiperidines mdpi.com
Aza-Michael Addition-Chiral 1,2-diamine and vinyl sulfonium salt2-Substituted Piperazines rsc.org
CyclizationPalladium CatalystPropargyl unit and diamineSubstituted Piperazines organic-chemistry.org
Reductive CyclizationPalladium on Carbon (Pd/C)DioximesPiperazines nih.gov

Functionalization Strategies for the Pyridine and Piperazine Rings

The ability to modify the pyridine and piperazine rings allows for the fine-tuning of the properties of this compound and its analogues.

Late-stage functionalization is a powerful strategy in drug discovery, enabling the rapid generation of analogues from a common intermediate. For the pyridine ring, a two-step sequence involving the late-stage installation of a pyridinium (B92312) functionality on a macrocyclic peptide, followed by reductive couplings, has been demonstrated. nih.gov This approach is amenable to high-throughput experimentation and provides access to a wide range of derivatives. nih.gov

For the piperazine ring, late-stage diversification can be achieved through various reactions. For example, after the formation of the piperazine core, the secondary amine can be functionalized. In the synthesis of chiral piperazin-2-ones, methylation can be performed using formaldehyde (B43269) through reductive amination. dicp.ac.cn

Direct C-H activation is an increasingly important tool for the functionalization of heterocyclic rings, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. While specific examples for this compound are not detailed in the provided context, general principles of C-H functionalization of pyridine and related heterocycles are well-established.

For pyridine rings, various metal-catalyzed C-H activation methods have been developed to introduce aryl, alkyl, and other functional groups. These reactions often proceed with high regioselectivity. Similarly, C-H functionalization of related nitrogen heterocycles like pyrrolo[1,2-a]quinoxalines has been achieved using copper and palladium catalysts to introduce groups such as difluoromethyl, aryl, and amino functionalities. scirp.org These strategies could potentially be adapted for the direct functionalization of the pyridine moiety in this compound.

Green Chemistry Principles in the Synthesis of this compound

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by minimizing volatile organic compound (VOC) emissions, simplifying purification processes, and often reducing reaction times. Microwave irradiation has emerged as a powerful tool in this domain. For instance, the synthesis of various piperazine derivatives has been successfully achieved under solvent-free conditions, sometimes supported by silica (B1680970) gel, using microwave heating. nih.govtandfonline.comresearchgate.net This technique not only accelerates the reaction but also can lead to higher yields and cleaner product profiles compared to conventional heating methods. acs.org

A general approach for synthesizing piperazine derivatives involves the reaction of a suitable pyridine precursor with a piperazine synthon. In a solvent-free context, this could involve heating a mixture of the neat reactants, potentially with a catalytic amount of a base or acid. For example, the synthesis of certain piperazine derivatives has been accomplished by reacting an appropriate alcohol with epibromohydrin (B142927) in the absence of a solvent at elevated temperatures. nih.gov Similarly, microwave-assisted, solvent-free reactions of hexachlorocyclotriphosphazene with various N-substituted piperazines have been shown to be highly efficient. tandfonline.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com High atom economy is crucial for sustainability as it minimizes waste generation at the atomic level. Addition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom economy. nih.gov

In the context of synthesizing this compound, achieving high atom economy involves designing reaction pathways that avoid the use of stoichiometric reagents and protecting groups, which are common in traditional multi-step syntheses of monosubstituted piperazines. nih.gov For example, a direct nucleophilic substitution of a leaving group on the propyl-pyridine moiety by piperazine would theoretically have a high atom economy. However, preventing di-substitution on the piperazine ring is a common challenge. nih.gov

Recent research has highlighted synthetic methods for pyridine and piperazine compounds that exhibit excellent atom economy. For instance, certain microwave-assisted, solvent-free quaternization reactions of pyridine derivatives have been reported to have 100% atom economy, generating no environmental waste. researchgate.net The development of catalytic C-H activation and functionalization of pyridines also represents a promising, atom-economical approach to building complexity. acs.orgmdpi.com

Iii. Mechanistic Pharmacological Characterization of 1 2 Pyridin 2 Ylpropyl Piperazine

Ligand-Receptor Binding and Allosteric Modulation Studies (In Vitro)

G Protein-Coupled Receptors (GPCRs)

Muscarinic Receptors

No specific studies detailing the binding affinity or functional activity of 1-(2-Pyridin-2-ylpropyl)piperazine at any of the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) were identified.

Ion Channels (e.g., Ligand-Gated, Voltage-Gated)

Information regarding the effects of this compound on ligand-gated or voltage-gated ion channels is not available in the current body of scientific literature.

Transporter Systems (e.g., Dopamine (B1211576) Transporter, Serotonin (B10506) Transporter, Norepinephrine (B1679862) Transporter)

No data on the binding affinity or inhibition potency of this compound at the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) could be located.

Enzyme Inhibition/Activation Kinetics

Specific kinetic data describing the interaction of this compound with various enzyme systems is not documented.

Monoamine Oxidases (MAO-A, MAO-B)

There are no available studies that have evaluated the inhibitory activity (e.g., IC50 or Ki values) of this compound against either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B).

Phosphodiesterases (PDEs)

The inhibitory or activating effects of this compound on phosphodiesterase (PDE) isoenzymes have not been reported.

Kinases and Phosphatases

The impact of this compound on the activity of protein kinases or phosphatases has not been investigated in any publicly available research.

An article on the mechanistic pharmacological characterization of this compound cannot be generated at this time. Extensive searches for scientific literature and data pertaining to this specific chemical compound did not yield information corresponding to the requested detailed outline.

The search results lacked specific in vitro cellular model data on the compound's effect on key intracellular signaling pathways, including:

Cyclic AMP/Protein Kinase A Pathway Modulation

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway Activation

Calcium Signaling Dynamics

Beta-Arrestin Recruitment and Receptor Internalization

Furthermore, no studies detailing the receptor occupancy, functional selectivity, cellular uptake, or subcellular localization of this compound were identified. The instructions to focus solely on this compound and adhere strictly to the provided outline cannot be fulfilled without these foundational research findings. General information on other piperazine (B1678402) derivatives is available but falls outside the scope of the specific request.

Neurotransmitter Release and Reuptake Modulation in Synaptosomes or Brain Slices (Preclinical)

At present, there is a lack of specific published data from preclinical studies investigating the direct effects of this compound on neurotransmitter release and reuptake in synaptosomes or brain slices. This area of research remains to be fully explored to characterize the compound's influence on presynaptic and synaptic cleft concentrations of key neurotransmitters such as dopamine, serotonin, and norepinephrine.

While direct evidence is pending, the broader class of piperazine derivatives has been noted for its diverse activities at neurotransmitter receptors and transporters. It is therefore plausible that this compound may exhibit modulatory effects on these systems, a hypothesis that awaits empirical validation through dedicated preclinical assays.

Electrophysiological Characterization in Neural Cell Models (Preclinical)

Similarly, specific electrophysiological data on the effects of this compound in neural cell models are not yet available in the public domain. Electrophysiological studies are essential for determining how a compound alters the electrical properties of neurons, such as firing rate, membrane potential, and ion channel conductivity.

V. Preclinical Pharmacokinetic and Biotransformation Investigations of 1 2 Pyridin 2 Ylpropyl Piperazine

Absorption and Distribution Studies (In Vitro and Preclinical In Situ Models)

Understanding how a compound is absorbed and distributed throughout the body is a primary goal of pharmacokinetic studies. In vitro and in situ models provide initial, yet vital, insights into these processes.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting oral drug absorption. nih.govnih.gov When cultured, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelial barrier. nih.gov

In a typical Caco-2 assay, the permeability of a compound like 1-(2-Pyridin-2-ylpropyl)piperazine would be determined by adding it to the apical (AP) side of the monolayer and measuring its appearance on the basolateral (BL) side over time. The reverse transport, from BL to AP, is also measured to determine the efflux ratio. This bidirectional assessment helps to identify if the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp). nih.gov The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential.

Table 1: Classification of Drug Permeability based on Caco-2 Assays

Papp (x 10⁻⁶ cm/s) Permeability Classification Predicted Human Absorption
< 1 Low < 50%
1 - 10 Moderate 50% - 89%

This table represents typical classification criteria used in drug discovery.

For compounds targeting the central nervous system (CNS), assessing brain penetration is critical. The blood-brain barrier (BBB) significantly restricts the entry of many substances into the brain. nih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive, transcellular permeability across the BBB. nih.govnih.gov In this assay, an artificial membrane, often composed of porcine brain lipid extract, separates a donor and an acceptor well. nih.gov The rate at which the compound diffuses from the donor to the acceptor compartment provides an estimate of its ability to cross the BBB by passive diffusion. website-files.combg.ac.rs

The in situ brain perfusion technique is a more complex model that provides a more physiologically relevant measure of brain uptake in a living animal, typically a rat. This method involves surgically isolating the blood supply to the brain and perfusing it with a solution containing the test compound. This allows for the direct measurement of the rate of transport across the BBB without the influence of peripheral metabolism or clearance.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and clearance. nih.govnih.gov Only the unbound (free) fraction of a drug is available to diffuse into tissues and interact with its target or be eliminated. nih.gov

Equilibrium dialysis and ultrafiltration are common in vitro methods used to determine the fraction of a compound bound to plasma proteins. eurekaselect.com In these experiments, the compound is incubated with plasma from various species (e.g., human, rat, mouse), and the concentration of free drug is measured after separation from the protein-bound drug. High plasma protein binding (typically >99%) can limit the free concentration of a drug available for pharmacological activity. nih.gov The binding of heterocyclic compounds is often associated with albumin's Sudlow's site 1. researchgate.net

Following absorption, a compound distributes into various tissues and organs. Understanding this distribution is key to assessing potential target engagement and off-target accumulation. Preclinical studies, typically in rodents, are conducted to determine the tissue distribution profile. This involves administering the compound and, at various time points, measuring its concentration in different tissues like the brain, liver, kidneys, and lungs. Such studies help to calculate the volume of distribution (Vd), an indicator of how extensively the drug distributes into tissues versus remaining in the plasma. For CNS-targeted drugs, the brain-to-plasma concentration ratio is a critical parameter derived from these studies.

Metabolic Fate and Biotransformation Pathways

The biotransformation of a drug into its metabolites is a major determinant of its half-life and potential for drug-drug interactions.

The liver is the primary site of drug metabolism. In vitro models using liver microsomes and hepatocytes are standard tools for investigating a compound's metabolic stability and identifying its major metabolites. youtube.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism. youtube.comnih.gov Incubating a compound like this compound with human and preclinical species liver microsomes in the presence of necessary cofactors (e.g., NADPH) allows for the determination of its intrinsic clearance and the identification of metabolites formed through oxidation, reduction, and hydrolysis. nih.govrsc.orgnih.gov

Hepatocytes are intact liver cells and contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), providing a more complete picture of a compound's metabolic fate. youtube.comnih.gov Studies with hepatocytes can identify both primary and secondary metabolites. The identification of major metabolites is crucial for understanding the clearance pathways and for determining if any metabolites are pharmacologically active or potentially toxic.

Table 2: Common Metabolic Reactions Investigated

Metabolic Phase Enzyme Family Common Reactions
Phase I Cytochrome P450 (CYP) Oxidation, Hydroxylation, Dealkylation
Phase II UDP-glucuronosyltransferases (UGT) Glucuronidation

Cytochrome P450 (CYP) Isoform Metabolism (CYP450 Reaction Phenotyping)

In preclinical evaluations, understanding the metabolic pathways of a new chemical entity is crucial. For piperazine-containing compounds, cytochrome P450 (CYP) enzymes are often significantly involved in their metabolism. Reaction phenotyping studies are conducted to identify the specific CYP isoforms responsible for the metabolism of a drug candidate. These studies typically involve in vitro experiments using human liver microsomes (HLMs) and a panel of recombinant human CYP enzymes.

For compounds structurally related to this compound, such as 1-(2-pyrimidinyl)-piperazine (1-PP), a metabolite of several psychoactive drugs, studies have shown that CYP2D6 is the primary enzyme responsible for its hydroxylation. nih.gov The formation of 5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP) from 1-PP is catalyzed by CYP2D6, and this activity can be significantly inhibited by quinidine, a known CYP2D6 inhibitor. nih.gov

Similarly, other piperazine-containing compounds have been identified as substrates and inhibitors of various CYP isoforms. For instance, benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) metabolism involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net This highlights the importance of a comprehensive evaluation of the main CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, in the metabolism of this compound. wuxiapptec.com

Table 1: Common CYP Isoforms and Their Selective Inhibitors Used in Reaction Phenotyping

CYP IsoformSelective Inhibitor
CYP1A2Furafylline
CYP2B6Bupropion
CYP2C8Montelukast
CYP2C9Tienilic Acid
CYP2C19S-mephenytoin
CYP2D6Quinidine
CYP3A4Ketoconazole

This table represents a general list of inhibitors and may be adapted based on the specific compound and experimental design.

Non-CYP Mediated Metabolism

While CYP enzymes are major contributors to drug metabolism, non-CYP mediated pathways can also play a significant role. youtube.comtechnologynetworks.com These pathways are important to investigate, especially for drug candidates that show low CYP-mediated clearance, to understand their complete metabolic profile and potential for drug-drug interactions. nih.gov Non-CYP enzymes include, but are not limited to, uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs), sulfotransferases (SULTs), flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and various hydrolases. youtube.comtechnologynetworks.com

For a compound like this compound, its chemical structure suggests potential for non-CYP mediated metabolism. The presence of nitrogen atoms in the piperazine (B1678402) and pyridine (B92270) rings could make it a substrate for FMOs or MAOs. youtube.com Additionally, phase II conjugation reactions, such as glucuronidation by UGTs, at potential sites of hydroxylation (following initial CYP-mediated oxidation) are plausible. youtube.com

Investigating non-CYP metabolism often involves using a variety of in vitro systems, such as liver cytosol (for certain reductases and dehydrogenases), S9 fractions (containing both microsomal and cytosolic enzymes), and specific recombinant enzymes. youtube.com The use of selective inhibitors for these non-CYP pathways, where available, can help to elucidate the contribution of each enzyme family. technologynetworks.com

Metabolite Identification using Advanced Analytical Techniques (e.g., LC-MS/MS, NMR)

The identification and structural elucidation of metabolites are fundamental to understanding the biotransformation of a drug candidate. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolite profiling in preclinical studies. nih.govresearchgate.net This method allows for the separation, detection, and preliminary characterization of metabolites in various biological matrices, such as plasma, urine, and feces, following in vitro incubations or in vivo administration. mdpi.com

For this compound, LC-MS/MS would be employed to analyze samples from in vitro metabolism studies (e.g., with liver microsomes or hepatocytes) and from in vivo pharmacokinetic studies in animal models. The initial step involves comparing the metabolic profiles of the parent compound with control samples to identify potential metabolites. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the metabolites. researchgate.net

Tandem MS (MS/MS) experiments are then performed to obtain fragmentation patterns of the parent drug and its metabolites. By comparing these fragmentation patterns, the site of metabolic modification on the molecule can often be deduced. nih.gov For instance, a mass shift of +16 Da would suggest hydroxylation, while a +176 Da shift could indicate glucuronidation.

In cases where the structure cannot be definitively determined by mass spectrometry alone, for example with isomeric metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for complete structural elucidation. chemrxiv.org This requires isolation and purification of the metabolite in sufficient quantities.

Excretion Mechanisms (In Vitro and Preclinical Models)

Understanding how a drug and its metabolites are eliminated from the body is a critical component of preclinical pharmacokinetic assessment. Excretion studies in preclinical animal models, typically rats and dogs, are conducted to determine the routes and rates of elimination. This involves administering a radiolabeled version of the compound and collecting urine, feces, and bile over a period of time to measure the amount of radioactivity excreted.

For a compound like this compound, both renal and fecal excretion are likely to be important pathways. The parent compound, if it has sufficient polarity, or its more polar metabolites, could be excreted in the urine. Less polar metabolites or parent drug that is not absorbed orally may be eliminated in the feces. Biliary excretion can also be a significant route, particularly for higher molecular weight compounds and their conjugates, which are then eliminated via the feces.

In vitro systems can provide insights into the potential for active transport in excretion. For example, studies using cells that overexpress specific transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can indicate if the compound is a substrate for these efflux transporters, which are important in renal and biliary clearance. nih.gov

Drug-Drug Interaction Potential at the Metabolic Level (In Vitro Enzyme Inhibition/Induction)

Preclinical in vitro studies are essential to assess the potential of a new drug candidate to cause drug-drug interactions (DDIs) by inhibiting or inducing metabolic enzymes.

Enzyme Inhibition: The potential of this compound to inhibit major CYP450 enzymes is evaluated using human liver microsomes and a panel of probe substrates specific for each isoform. researchgate.net The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined. If the IC50 value is low, it may indicate a potential for clinically significant DDIs. Piperazine-containing compounds have been shown to have inhibitory activity against various CYP isoenzymes. researchgate.net Some can even act as mechanism-based inactivators, which is a more potent and time-dependent form of inhibition. nih.govresearchgate.net

Enzyme Induction: The potential of this compound to induce the expression of CYP enzymes is typically assessed using primary human hepatocytes. Hepatocytes from multiple donors are treated with the compound for a period of time (e.g., 48-72 hours), and then the activity and mRNA levels of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) are measured. An increase in enzyme activity or mRNA levels compared to vehicle-treated controls indicates an induction potential.

Table 2: In Vitro DDI Potential Assessment for this compound

ParameterMethodPurpose
CYP Inhibition (IC50)Incubation with human liver microsomes and isoform-specific probe substratesTo determine the concentration that inhibits 50% of the activity of major CYP enzymes.
CYP InductionTreatment of primary human hepatocytes followed by measurement of enzyme activity and mRNA levelsTo assess the potential to increase the expression of key CYP enzymes.

Pharmacokinetic Modeling and Simulation (Preclinical Data)

Pharmacokinetic (PK) modeling and simulation are powerful tools used to integrate all available preclinical data to understand and predict the compound's behavior in vivo. nih.gov Early in drug development, simple PK models are used to describe the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species.

Data from in vitro metabolism and in vivo pharmacokinetic studies in animals are used to build these models. nih.gov For example, clearance values obtained from in vitro systems can be scaled to predict in vivo clearance. Allometric scaling, which uses PK parameters from multiple animal species, can be employed to project human PK parameters such as clearance, volume of distribution, and half-life. nih.gov

Physiologically based pharmacokinetic (PBPK) models represent a more sophisticated approach. These models incorporate system-specific data (e.g., blood flows, tissue volumes) and drug-specific data (e.g., in vitro metabolism, permeability, protein binding) to simulate the drug's concentration in various tissues and organs over time. nih.gov PBPK modeling can be used to predict human pharmacokinetics and to explore the potential impact of intrinsic (e.g., genetic polymorphisms in CYP enzymes) and extrinsic (e.g., co-administered drugs) factors on the drug's exposure. nih.govnih.gov This predictive capability is invaluable for informing the design of first-in-human clinical studies. nih.gov

Vi. Advanced Analytical Methodologies for Characterization and Quantification of 1 2 Pyridin 2 Ylpropyl Piperazine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating the components of a mixture, allowing for the assessment of purity and the isolation of specific compounds. rdd.edu.iq Different chromatographic techniques are utilized based on the properties of the analyte and the analytical goals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purity assessment of a variety of compounds, including piperazine (B1678402) derivatives. rdd.edu.iqnih.gov For instance, the purity of 1-(2-Pyrimidyl)piperazine dihydrochloride, a related piperazine compound, is determined using HPLC, with a specified minimum purity of 98.0 area%. avantorsciences.com

Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of piperazine-containing molecules. rdd.edu.iq In a study on aripiprazole, a piperazine analog, an RP-HPLC method was developed to separate the active pharmaceutical ingredient from its degradation products. ceon.rs The method utilized a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution. ceon.rs Optimization of the mobile phase composition, such as the percentage of acetonitrile, and the column temperature are critical for achieving optimal separation. ceon.rs

The following table summarizes typical HPLC conditions used for the analysis of related piperazine compounds:

ParameterConditionReference
Column C18, (50%-Phenyl)-methylpolysiloxane ceon.rsnih.gov
Mobile Phase Acetonitrile and ammonium (B1175870) formate (B1220265) buffer nih.gov
Detection UV, Diode Array Detector (DAD) ceon.rsnih.gov
Purity Specification min. 98.0 area% avantorsciences.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. rdd.edu.iq While direct analysis of some piperazine derivatives by GC can be challenging due to their polarity, appropriate derivatization or the use of specific columns can enable their separation and quantification. tsijournals.com

GC methods have been developed for the determination of various piperazine derivatives. tsijournals.comresearchgate.net These methods often employ a capillary column, such as a DB-17 (50%-Phenyl)-methylpolysiloxane column, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. tsijournals.comresearchgate.net The carrier gas is typically an inert gas like helium. researchgate.net Optimization of parameters such as injector and detector temperatures, as well as the oven temperature program, is essential for achieving good resolution and peak shapes. tsijournals.comresearchgate.net For instance, a method for separating piperazine, 1-methyl piperazine, and 1-ethyl piperazine utilized an oven temperature program starting at 150°C and ramping up to 260°C. researchgate.net

Key parameters for GC analysis of piperazine-related compounds are outlined below:

ParameterConditionReference
Column DB-17 ((50%-Phenyl)-methylpolysiloxane) tsijournals.comresearchgate.net
Carrier Gas Helium researchgate.net
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS) researchgate.netrsc.org
Injector Temperature 250°C researchgate.net
Detector Temperature 260°C researchgate.net

Chiral Chromatography for Enantiomeric Purity

Since 1-(2-Pyridin-2-ylpropyl)piperazine possesses a chiral center, the separation of its enantiomers is critical for understanding its stereospecific properties. Chiral chromatography is the primary technique used to determine enantiomeric purity. mdpi.comnih.gov This is often accomplished using HPLC with a chiral stationary phase (CSP). mdpi.comnih.gov

Various types of CSPs are available, with polysaccharide-based and protein-based columns being commonly used for the separation of chiral amines and related compounds. mdpi.comnih.govunife.it For example, cellulose-based CSPs have been successfully used to monitor lipase-catalyzed kinetic resolutions of chiral amines. mdpi.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, is crucial for achieving enantioseparation. nih.gov The enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram. mdpi.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. researchgate.net When coupled with a chromatographic separation technique, it provides a powerful method for both qualitative and quantitative analysis. nih.gov

LC-MS/MS for Metabolite Identification and Pharmacokinetic Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of drugs and their metabolites in biological matrices such as plasma. nih.govmdpi.com This technique is essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govnih.gov

In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by HPLC. nih.gov The eluent from the HPLC is then introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI). nih.gov The precursor ion (the protonated or deprotonated molecule) is selected and fragmented to produce product ions. nih.gov The specific transitions from precursor to product ions are monitored, providing high selectivity and sensitivity for quantification. mdpi.com For example, a rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of tandospirone (B1205299) and its active metabolite, 1-(2-pyrimidyl)-piperazine (1-PP), in rat plasma. nih.gov This method utilized protein precipitation for sample extraction and a C18 column for separation, with a total chromatographic run time of 3.0 minutes. nih.gov The method was validated for a specific concentration range and demonstrated good precision and accuracy. nih.gov

The following table summarizes key aspects of a validated LC-MS/MS method for a related piperazine metabolite:

ParameterFindingReference
Analytes Tandospirone and 1-(2-pyrimidyl)-piperazine (1-PP) nih.gov
Matrix Rat Plasma nih.gov
Extraction Protein Precipitation with Acetonitrile nih.gov
Chromatography CAPCELL PAK ADME C18 column nih.gov
Mobile Phase Acetonitrile and 5 mM ammonium formate with 0.1% formic acid nih.gov
Detection Tandem Mass Spectrometry with Electrospray Ionization (ESI) nih.gov
Lower Limit of Quantification (LLOQ) 10.00 ng/mL for 1-PP nih.gov
Intra-day Precision (%RSD) 1.42 - 6.69% nih.gov
Inter-day Precision (%RSD) 2.47 - 6.02% nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govijpras.com This is extremely valuable for structural elucidation and the identification of unknown compounds, such as metabolites. ijpras.com Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry offer high resolving power. nih.gov

In the analysis of psychoactive phenylpiperazines, LC-ESI-QTOF-MS/MS was used for qualitative characterization. nih.gov The high-resolution data allowed for the determination of the chemical formula of the protonated molecular ion with high accuracy (e.g., an error of 0.5 ppm). nih.gov The fragmentation patterns observed in the MS/MS spectra provide crucial information about the structure of the molecule. For piperazine derivatives, characteristic fragmentation pathways involve cleavage within the piperazine ring. nih.govresearchgate.net

Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.comrsc.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing peak capacity and allowing for the differentiation of isomers that may not be separable by chromatography or mass spectrometry alone. For piperazine derivatives, IMS can provide valuable information about their conformational states in the gas phase. researchgate.net

The basic principle of drift tube IMS (DTIMS) involves introducing ions into a drift tube filled with an inert buffer gas under the influence of a weak electric field. mdpi.com The ions travel through the tube at a velocity that is dependent on their collision cross-section (CCS) with the buffer gas. More compact ions experience fewer collisions and travel faster than bulkier ions. mdpi.com This allows for the separation of different conformers of a molecule, such as the chair and boat conformations of the piperazine ring, which can be influenced by the nature and position of substituents. nih.gov

Spectroscopic Methods for Structural Confirmation and Conformational Analysis

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure and for studying the conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the comprehensive characterization of this compound.

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information about the chemical environment of hydrogen atoms in the molecule. For the related compound, 1-(2-Pyridyl)piperazine (B128488), the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the pyridine (B92270) and piperazine protons. chemicalbook.com The pyridyl protons typically appear in the aromatic region (δ 6.5-8.2 ppm), while the piperazine protons are found in the aliphatic region (δ 2.9-3.5 ppm). chemicalbook.com For this compound, additional signals for the propyl group would be expected, including a methyl, a methylene, and a methine signal, with their chemical shifts and multiplicities providing information about their connectivity.

Carbon-13 (¹³C) NMR provides information on the carbon skeleton of the molecule. In the case of 1-(2-Pyridinyl)piperazine, the pyridyl carbons resonate in the downfield region (δ > 100 ppm), while the piperazine carbons are observed in the upfield region (δ 45-55 ppm). nih.gov The introduction of the propyl group in this compound would result in additional carbon signals, the chemical shifts of which would be indicative of their substitution.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Correlation Spectroscopy (COSY): A H,H-COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine, propyl, and piperazine moieties. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. researchgate.netnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the pyridine ring, the propyl chain, and the piperazine ring. rsc.org

Temperature-dependent NMR studies can also provide insights into the conformational dynamics of the piperazine ring, such as the rate of chair-to-chair interconversion. nih.govrsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2'-~160
Pyridine C3'~7.1-7.3~122
Pyridine C4'~7.6-7.8~136
Pyridine C5'~7.0-7.2~121
Pyridine C6'~8.5-8.7~149
Propyl C1~2.5-3.0 (m)~60-65
Propyl C2~1.6-1.8 (m)~25-30
Propyl C3~0.9-1.1 (t)~10-15
Piperazine C2, C6~2.4-2.6 (t)~50-55
Piperazine C3, C5~2.7-2.9 (t)~45-50

Note: These are predicted values based on data for analogous compounds and are subject to solvent and other experimental conditions.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, 1-(2-pyridyl)piperazine, shows characteristic absorption bands. auburn.edu The vapor-phase IR spectrum of this compound displays bands in the regions of 700–1700 cm⁻¹ and 2700–3100 cm⁻¹. auburn.edu

For this compound, the IR spectrum is expected to show the following characteristic absorption bands:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹ for the pyridine ring. niscpr.res.in

C-H stretching (aliphatic): Between 2800 and 3000 cm⁻¹ for the piperazine and propyl groups. niscpr.res.in

C=N and C=C stretching (aromatic): In the region of 1400-1600 cm⁻¹ for the pyridine ring. dergipark.org.tr

C-N stretching: In the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2800 - 3000Strong
C=N, C=C Stretch1400 - 1600Medium
C-N Stretch1000 - 1350Medium

Note: These are expected ranges based on data for similar compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The pyridine ring in this compound acts as a chromophore.

The UV-Vis spectrum of pyridine derivatives typically shows absorption bands in the UV region. nih.gov For instance, 2-phenylpyridine (B120327) exhibits absorption maxima that can be influenced by the solvent and substituents. chemicalbook.com The piperazine moiety itself does not have significant absorption in the near-UV region. chemrxiv.org Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-substituted pyridine ring. One would anticipate π → π* transitions, and potentially n → π* transitions, although the latter are often weaker. The exact position of the maximum absorption wavelength (λmax) would be sensitive to the solvent polarity. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at chiral centers.

While a crystal structure for this compound has not been reported, studies on other substituted piperazines have revealed important structural features. nih.govnih.govnih.gov For example, the piperazine ring typically adopts a chair conformation. nih.gov The orientation of the substituents on the nitrogen atoms can be either axial or equatorial, and this can be influenced by steric and electronic factors.

A successful single-crystal X-ray diffraction analysis of this compound would provide:

Unambiguous confirmation of the connectivity of the atoms.

The precise conformation of the piperazine ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry of the chiral center on the propyl group, if the compound is racemic.

Information on intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice.

The general procedure involves growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in the X-ray beam. nih.gov The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

Development of Bioanalytical Assays for Preclinical Research Samples (e.g., plasma, brain tissue)

The development of robust and sensitive bioanalytical methods is essential for quantifying this compound in biological matrices such as plasma and brain tissue during preclinical pharmacokinetic and biodistribution studies. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high selectivity, sensitivity, and speed. researchgate.net

A typical bioanalytical method development and validation would involve the following steps:

Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma or tissue homogenate to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent. researchgate.net

Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte with a suitable solvent.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from any remaining matrix components and from its metabolites. A reversed-phase C18 column is commonly employed for piperazine derivatives. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often run in a gradient mode to optimize separation.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The analyte is typically ionized using electrospray ionization (ESI) in the positive ion mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), ensures high specificity.

Method Validation: The developed assay must be validated according to regulatory guidelines to ensure its reliability. Validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the assay is accurate and precise.

Accuracy and Precision: The closeness of the measured concentrations to the true values and the reproducibility of the measurements.

Recovery: The efficiency of the extraction procedure. nih.gov

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

For brain tissue analysis, an additional homogenization step is required to prepare a uniform sample before extraction. nih.gov The development of such an assay would enable the determination of key pharmacokinetic parameters and provide insights into the compound's ability to cross the blood-brain barrier.

Interactive Data Table: General LC-MS/MS Parameters for Bioanalysis of Piperazine Derivatives

ParameterTypical Conditions
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction
LC Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid), B: Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard A stable isotope-labeled analog or a structurally similar compound

Sample Preparation and Extraction Techniques

The primary goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by the analytical instrument. The choice of technique depends on the nature of the sample matrix (e.g., plasma, urine, or tissue), the concentration of the analyte, and the subsequent analytical method.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and effective technique for separating analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like piperazine derivatives, pH adjustment of the aqueous phase is a critical step to ensure the analyte is in its non-ionized form, thereby maximizing its partitioning into the organic solvent.

A validated method for the quantification of 1-(2-pyrimidinyl)piperazine, a close structural analog of the parent compound of this compound, in human plasma utilized a multi-step LLE procedure. nih.gov In this method, the plasma sample was first buffered and saturated with sodium chloride before extraction with benzene. The analyte was then back-extracted into an aqueous acid solution, washed with diethyl ether, and finally re-extracted into benzene. nih.gov This multi-step process enhances the purity of the final extract.

Another approach for piperazine derivatives in urine involves adjusting the sample to a highly alkaline pH (e.g., pH 12) before extracting with a small volume of an organic solvent like n-hexane, often assisted by ultrasonication to improve extraction efficiency. nih.govmdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction has become a widely used alternative to LLE, offering advantages such as higher recoveries, improved selectivity, reduced solvent consumption, and the potential for automation. nih.gov In SPE, the analyte is partitioned between a solid sorbent and the liquid sample. The choice of sorbent is critical and depends on the physicochemical properties of the analyte.

For piperazine derivatives, which are basic compounds, cation-exchange SPE cartridges can be particularly effective. These cartridges contain a sorbent with negatively charged functional groups that retain the positively charged (protonated) analyte from the sample. After washing the cartridge to remove interferences, the analyte is eluted with a solvent that neutralizes the charge interaction, such as a mixture of an organic solvent and a small amount of a strong base (e.g., 5% ammonia (B1221849) in methanol). researchgate.net Reversed-phase SPE cartridges, such as those with C18 or polymeric sorbents (e.g., Oasis HLB), have also been successfully used for the extraction of piperazine derivatives from urine. researchgate.net

Protein Precipitation

For biological samples with high protein content, such as plasma or serum, protein precipitation is a simple and rapid method for initial sample clean-up. This technique involves adding a water-miscible organic solvent, like cold acetonitrile, to the sample. mdpi.commdpi.com The solvent disrupts the solvation of the proteins, causing them to precipitate out of the solution. After centrifugation, the supernatant containing the analyte can be directly injected into the analytical instrument or subjected to further clean-up steps.

Interactive Data Table: Comparison of Sample Preparation Techniques for Piperazine Derivatives

Technique Typical Matrix Key Steps Advantages Disadvantages Relevant Compounds References
Liquid-Liquid Extraction (LLE)Plasma, UrinepH adjustment, addition of immiscible organic solvent, shaking, phase separation.Cost-effective, well-established.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.1-(2-pyrimidinyl)piperazine, BZP, TFMPP nih.govnih.gov
Solid-Phase Extraction (SPE)Plasma, UrineCartridge conditioning, sample loading, washing, elution.High recovery and selectivity, easily automated, less solvent use.Higher cost of consumables.Piperazine derivatives, BZP, TFMPP researchgate.net
Protein PrecipitationPlasma, SerumAddition of organic solvent (e.g., acetonitrile), vortexing, centrifugation.Rapid, simple, high-throughput.Less clean extract, potential for matrix effects.Piperazine derivatives mdpi.commdpi.com
Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)UrinepH adjustment, addition of extraction and disperser solvents, ultrasonication, centrifugation.Fast, minimal solvent consumption, high enrichment factor.Requires optimization of several parameters.Various piperazine derivatives nih.govmdpi.com

Validation of Quantitative Bioanalytical Methods

The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for the intended application. who.intnih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for bioanalytical method validation. The key parameters evaluated during validation are discussed below, with illustrative data from studies on related piperazine derivatives.

Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For chromatographic methods, this is typically demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples from at least six different sources.

Linearity and Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, while the upper limit of quantification (ULOQ) is the highest.

For example, a GC-MS method for 1-(2-pyrimidinyl)piperazine in plasma was validated over a range of 0.2-15 ng/mL. nih.gov An LC-MS/MS method for other piperazine derivatives in urine showed linearity from 10 to 1500 ng/mL. nih.govmdpi.com

Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically expressed as the percentage of the nominal concentration. Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Both accuracy and precision are evaluated at multiple concentration levels (e.g., LLOQ, low, medium, and high QC samples) and on different days (inter-day) and within the same day (intra-day). For most bioanalytical methods, the acceptance criteria for accuracy are within ±15% (±20% at the LLOQ) of the nominal value, and for precision, the RSD should not exceed 15% (20% at the LLOQ). nih.gov

Recovery

Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. Consistent and reproducible recovery is more important than high recovery. For a series of piperazine derivatives, extraction recoveries have been reported in the range of 76.3% to 93.3%. nih.govmdpi.com

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. The results of stability testing ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Interactive Data Table: Typical Bioanalytical Method Validation Parameters for Piperazine Derivatives

Parameter Typical Method Example Range/Value Acceptance Criteria Relevant Compounds References
Linearity (Range)GC-MS, LC-MS/MS0.2 - 15 ng/mL10 - 1500 ng/mL0 - 10 µg/mLCorrelation coefficient (r²) > 0.991-(2-pyrimidinyl)piperazine, Various piperazine derivatives, BZP, TFMPP nih.govmdpi.comnih.gov
LLOQGC-MS, LC-MS/MS0.2 ng/mL (plasma)10 ng/mL (urine)0.008 µg/mL (urine)Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% RSD1-(2-pyrimidinyl)piperazine, Various piperazine derivatives, BZP, TFMPP nih.govmdpi.comnih.gov
AccuracyLC-MS/MS76.3% - 93.3% (Recovery)Within 4%Within ±15% of nominal value (±20% at LLOQ)Various piperazine derivatives nih.govmdpi.comsigmaaldrich.com
Precision (RSD)LC-MS/MS< 4%≤ 15% (≤ 20% at LLOQ)Various piperazine derivatives sigmaaldrich.com
StabilityLC-MS/MSAssessed under various storage and handling conditions.Analyte concentration should not deviate by more than ±15% from baseline.General requirement for bioanalytical methods nih.gov

Vii. Mechanistic Investigations in Preclinical Models

Behavioral Neuroscience Approaches (Mechanistic Focus)

Behavioral neuroscience provides the tools to link the molecular actions of a compound to its effects on complex behaviors. For piperazine (B1678402) derivatives, these approaches are aimed at understanding how their interaction with specific neurotransmitter systems translates into observable behavioral outcomes.

Microdialysis is a powerful in vivo technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This method allows for the direct assessment of a drug's impact on neurotransmitter release and turnover.

Studies on piperazine derivatives have frequently focused on their modulation of serotonergic and dopaminergic systems. For instance, research on compounds structurally related to 1-(2-Pyridin-2-ylpropyl)piperazine demonstrates significant alterations in serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) levels in key brain areas. The administration of certain piperazine analogs, such as 1-(m-trifluoromethylphenyl)-piperazine, has been shown to decrease the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, suggesting a reduction in serotonin turnover which is consistent with agonistic activity at serotonin receptors. researchgate.net

In preclinical models, microdialysis can be used to monitor conditioned neurochemical responses. For example, pairing a specific taste with the effects of a piperazine compound could lead to conditioned release of neurotransmitters like dopamine in the nucleus accumbens or serotonin in the hypothalamus upon re-exposure to the taste alone, providing insight into the compound's reinforcing or aversive properties. nih.gov The main metabolite of the anxiolytic drug buspirone (B1668070), 1-(2-pyrimidinyl)piperazine (PmP), has been shown to act as an antagonist at presynaptic α2-adrenoceptors, which in turn modulates the release of norepinephrine (B1679862) and serotonin. nih.gov This dual action highlights the complex neurochemical interactions that piperazine compounds can elicit.

Table 1: Effects of Piperazine Derivatives on Neurotransmitter Dynamics

Compound ClassTechniqueBrain RegionObserved EffectInferred MechanismReference
Piperazine Analogs (e.g., 1-(m-trifluoromethylphenyl)-piperazine)Metabolite AnalysisWhole BrainDecreased 5-HIAA levelsSerotonin receptor agonism, leading to reduced turnover researchgate.net
1-(2-pyrimidinyl)piperazine (PmP)Synaptosome Release AssayCerebral CortexAntagonism of norepinephrine's inhibitory effect on neurotransmitter releasePresynaptic α2-adrenoceptor blockade nih.gov
General PiperazinesMicrodialysisNucleus Accumbens, HypothalamusModulation of conditioned DA and 5-HT releaseInvolvement in reinforcement and feeding behavior circuits nih.gov

In vivo electrophysiology allows for the direct measurement of neuronal activity, providing high temporal resolution data on how a compound affects the firing patterns of individual neurons (single-unit activity) or the synchronized activity of neuronal populations (local field potentials).

While specific data for this compound is not extensively documented, studies on analogous piperazine compounds provide a framework for its likely effects. For example, the piperazine derivative WAY-100635, a potent 5-HT1A receptor antagonist, has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus. nih.gov It also blocks the inhibitory effects of serotonin and its agonists on these neurons. nih.gov This suggests that piperazine compounds can disinhibit serotonergic pathways, leading to increased serotonin release in projection areas like the hippocampus. In the CA1 region of the hippocampus, such compounds can modulate pyramidal cell activity, which is critical for learning and memory processes. nih.gov

These electrophysiological findings are crucial for understanding the circuit-level effects of piperazine derivatives and how they might influence cognitive and affective states.

Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive methods used to visualize and quantify neurochemical processes in the living brain, including receptor occupancy by a drug candidate. nih.gov

Significant progress has been made in developing radiolabeled aryl piperazine derivatives for imaging 5-HT7 receptors, which are overexpressed in certain pathologies like glioblastoma multiforme. researchgate.netresearchgate.net Specifically, derivatives of 1-(2-Pyridyl)piperazine (B128488) have been successfully radiolabeled with Technetium-99m (99mTc) to create SPECT imaging agents. nih.gov

In preclinical studies using mouse models with human glioblastoma xenografts (U-87 MG cells), these 99mTc-labeled piperazine derivatives have demonstrated the ability to accumulate at the tumor site. nih.gov Biodistribution studies showed that the highest uptake in the brain of normal mice occurred at 30 minutes post-injection. nih.gov In tumor-bearing models, the highest accumulation in the tumor was observed at 60 minutes post-injection, with tumor-to-muscle ratios indicating specific binding. nih.gov The specific binding of these radiotracers to 5-HT7 receptors was confirmed by blocking studies, where pre-injection with a known 5-HT7 antagonist, pimozide, reduced the radiotracer uptake in the tumor. nih.gov

These findings highlight the potential of this compound and its analogs to be developed not only as therapeutics but also as diagnostic tools for PET and SPECT imaging, allowing for the in vivo measurement of receptor occupancy and target engagement. nih.gov

Table 2: Preclinical Molecular Imaging Data for 99mTc-labeled 1-(2-Pyridyl)piperazine Derivatives

ParameterFindingModelReference
RadiolabelingSuccessful labeling with fac-[99mTc(CO)3(H2O)3]+ with high radiochemical purity (>94%)In vitro nih.gov
Brain Uptake (Normal Mice)Peak uptake at 30 minutes post-injection (0.8 ± 0.25 and 0.64 ± 0.18 %ID/g)In vivo nih.gov
Tumor Uptake (Xenograft Model)Peak uptake at 60 minutes post-injection (3.38 ± 0.65 and 3.27 ± 0.5 %ID/g)U-87 MG Xenograft nih.gov
Tumor-to-Muscle Ratio (60 min)3.33 and 3.88U-87 MG Xenograft nih.gov
Target Receptor5-HT7 ReceptorIn vitro/In vivo researchgate.netnih.gov

Neurochemical Profiling in Specific Brain Regions

A detailed neurochemical profile provides a snapshot of a compound's effect on the concentrations of various neurotransmitters and metabolites across different brain regions. nih.gov Studies on piperazine derivatives have revealed distinct regional effects. For example, the administration of 1-(m-Chlorophenyl)piperazine (m-CPP) to rats with haloperidol-induced orofacial dyskinesia, a model for tardive dyskinesia, was shown to modulate serotonin and dopamine metabolism in the striatum. researchgate.net

The neurochemical profile of the developing rat brain shows significant changes in metabolites like N-acetylaspartate, myo-inositol, taurine, and glutamate (B1630785) across regions such as the hippocampus, striatum, and cerebral cortex. epfl.ch Investigating how a compound like this compound interacts with these developmental neurochemical trajectories could reveal its potential impact on neurodevelopmental processes.

Cellular and Molecular Responses in Targeted Tissues (e.g., Gene Expression, Protein Levels)

Beyond immediate effects on neurotransmitter levels, psychotropic compounds can induce lasting changes in cellular function through the modulation of gene expression and protein levels. A chemical-genetic approach using the "Connectivity Map" database, which contains gene expression signatures of numerous small molecules, has uncovered unexpected functional similarities between different classes of compounds. nih.gov

This approach revealed that piperazine phenothiazine (B1677639) antipsychotics (PhAPs) induce changes in gene expression that are remarkably similar to those caused by a novel regeneration-promoting compound, F05. nih.gov This similarity in gene expression profiles was linked to a shared functional outcome: the ability to promote neurite growth of central nervous system neurons on inhibitory substrates, such as those found in the glial scar after injury. nih.gov Further pharmacological investigation suggested that this pro-regenerative effect is mediated by the antagonism of calmodulin signaling, a mechanism independent of the classical dopamine receptor antagonism associated with these antipsychotics. nih.gov This suggests that piperazine-containing compounds, potentially including this compound, may have neuro-restorative properties by modulating intracellular signaling cascades that control neuronal growth and plasticity.

Other studies have identified piperazine derivatives as potent inhibitors of prion protein (PrPSc) propagation in both in vitro cell assays and in vivo models, indicating an influence on protein misfolding and aggregation processes central to neurodegenerative diseases. nih.gov

Receptor Desensitization and Sensitization Dynamics in Vivo

Chronic administration of a receptor-active compound can lead to adaptive changes in the target receptors, such as desensitization (a decrease in receptor response to a constant stimulus) or sensitization (an increase in response). These processes are critical for understanding the long-term effects and potential for tolerance or dependence associated with a drug.

Receptor desensitization is a crucial negative feedback mechanism that prevents overstimulation of signaling pathways. For G-protein coupled receptors (GPCRs), which are common targets for piperazine derivatives, this process often involves receptor phosphorylation by kinases, followed by the binding of arrestin proteins, which uncouple the receptor from its G-protein and promote its internalization.

Interaction with Endogenous Signaling Systems (e.g., Endocannabinoid System, Neuropeptide Systems)

Comprehensive searches of available preclinical research literature did not yield specific data on the interaction of this compound with the endocannabinoid or neuropeptide systems.

While the broader class of piperazine-containing compounds has been investigated for various pharmacological activities, including interactions with neurotransmitter systems, specific studies detailing the binding affinity, functional activity, or modulatory effects of this compound on cannabinoid receptors (CB1, CB2) or specific neuropeptide pathways are not present in the currently accessible scientific literature.

Further research is required to elucidate whether this compound engages with these complex signaling networks. Such studies would be essential to fully characterize the compound's mechanism of action and its potential physiological effects mediated through the endocannabinoid or neuropeptide systems.

Viii. Computational and Theoretical Chemistry of 1 2 Pyridin 2 Ylpropyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule determined by its electronic structure.

The electronic structure of 1-(2-Pyridin-2-ylpropyl)piperazine dictates its reactivity and intermolecular interactions. DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Studies on similar multi-target heterocycle piperazine (B1678402) derivatives have shown that local atomic reactivity indices can be correlated with receptor affinities. researchgate.net For instance, the analysis of a molecule's electronic structure helps in identifying the atoms or regions most likely to engage in electrophilic or nucleophilic interactions, which is critical for receptor binding. researchgate.net The MEP map would visually represent these regions, with negative potential (red/yellow) indicating areas prone to electrophilic attack (like the pyridine (B92270) nitrogen) and positive potential (blue) highlighting regions for nucleophilic attack.

Table 1: Illustrative Electronic Properties of a Pyridinylpiperazine Scaffold (Based on Analogous Compounds)

Property Predicted Value/Description Significance
HOMO Energy -6.5 to -5.5 eV Indicates electron-donating ability; related to oxidation potential.
LUMO Energy -1.0 to 0.0 eV Indicates electron-accepting ability; related to reduction potential.
HOMO-LUMO Gap ~5.5 eV Relates to chemical reactivity and kinetic stability.
Dipole Moment 2.0 - 3.5 D Influences solubility and binding interactions in polar environments.
MEP Negative Region Localized on the pyridine nitrogen atom. Primary site for hydrogen bond donation from a receptor.
MEP Positive Region Localized around the piperazine N-H proton. Site for hydrogen bond acceptance from a receptor.

Note: These values are illustrative and based on general characteristics of similar compounds. Specific calculations for this compound are required for precise data.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify all possible spatial arrangements of the atoms (conformers) and determine their relative stabilities by calculating their potential energies.

The key sources of flexibility in this molecule are the rotation around the single bonds of the propyl linker and the ring-puckering of the piperazine moiety (which typically adopts chair, boat, or twist-boat conformations). Computational methods systematically explore the potential energy surface to locate the energy minima, which correspond to stable conformers. The global minimum represents the most stable, lowest-energy conformation.

Understanding the ensemble of low-energy conformers is crucial because the conformation that binds to a biological target (the "bioactive conformation") is not necessarily the global minimum energy structure. The energy penalty required to adopt the bioactive conformation must be relatively low for effective binding to occur. This information is a prerequisite for accurate molecular docking and pharmacophore modeling. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Interactions

While molecular docking provides a static snapshot of a ligand binding to a receptor, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the ligand-receptor complex and the specific interactions that maintain it. arxiv.org

For this compound, MD simulations could be used to study its interaction with potential targets, such as serotonin (B10506) or sigma receptors, for which other piperazine derivatives show affinity. nih.govnih.gov The simulation would typically involve placing the docked ligand-protein complex in a simulated physiological environment (water, ions, at a specific temperature and pressure) and running the simulation for a duration of nanoseconds to microseconds. nih.govarxiv.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Interaction Analysis: To monitor the persistence of hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and specific amino acid residues of the receptor's binding pocket over time. nih.govjabonline.in

For example, MD simulations of a related piperazine-based compound at the sigma-1 (σ1) receptor revealed crucial polar interactions with the amino acid residue Glu172 and hydrophobic interactions within the receptor sub-pockets, which were essential for stabilizing the ligand. nih.gov A similar analysis for this compound would be instrumental in validating docking poses and understanding the energetic contributions of key residues.

Cheminformatics and Data Mining for Related Compounds

Cheminformatics involves the use of computational methods to analyze chemical information, which is essential for identifying trends and relationships within large datasets of chemical compounds. mdpi.comnih.gov For this compound, cheminformatics tools can be used to mine chemical databases for structurally similar compounds to build a picture of the surrounding chemical space and inform structure-activity relationship (SAR) studies.

Using techniques like similarity searching with 2D fingerprints (e.g., MACCS keys, Morgan fingerprints), one can screen databases like PubChem, ChEMBL, or internal company databases to retrieve analogs. These analogs can then be analyzed to understand how small structural modifications affect biological activity and physicochemical properties.

Table 2: Representative Analogs of this compound

Compound Name Structure Key Structural Difference from Target Compound
1-(2-Pyridyl)piperazine (B128488) Direct connection between pyridine and piperazine rings (no propyl linker). nih.govthermofisher.com
1-(Pyridin-2-ylmethyl)piperazine Methylene (-CH2-) linker instead of a propyl linker. sigmaaldrich.com

| 1-(1-(Pyridin-2-yl)ethyl)piperazine | | Ethyl linker instead of a propyl linker. bldpharm.com |

By comparing the known activities and properties of these and other analogs, researchers can hypothesize which structural features of this compound are most important for a desired biological effect.

Predictive Modeling of ADME Properties (In Silico)

A significant cause of failure in drug development is poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net In silico ADME models are now routinely used in early-stage drug discovery to predict these properties from a molecule's structure, allowing for the early deselection of compounds with a high probability of failure. nih.gov

Various computational models, including quantitative structure-property relationship (QSPR) models, are used to predict key ADME parameters. nih.gov These models are trained on large datasets of compounds with experimentally determined properties. For this compound, these models can provide valuable predictions to guide its initial assessment.

Table 3: Predicted ADME Properties for this compound

ADME Parameter Predicted Property Implication for Drug Development
LogP (Lipophilicity) 2.5 - 3.5 Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility Moderately soluble Crucial for dissolution and absorption after oral administration.
Blood-Brain Barrier (BBB) Permeability Likely to cross BBB The pyridine and piperazine motifs are common in CNS-active drugs.
CYP450 Inhibition Potential for inhibition of certain isoforms (e.g., 2D6) Risk of drug-drug interactions; requires experimental verification.
Human Intestinal Absorption (HIA) High Likely to be well-absorbed from the gut.
Plasma Protein Binding Moderate to High Affects the free fraction of the drug available to exert its effect.

Note: These are generalized predictions based on the structural motifs of the compound. The accuracy of these predictions depends heavily on the quality and applicability of the computational model used. quotientsciences.com

De Novo Ligand Design Approaches Utilizing the this compound Scaffold

De novo design refers to computational methods that generate novel molecular structures with desired properties, often tailored to fit a specific biological target's binding site. frontiersin.org The this compound structure can serve as an excellent scaffold or starting point for such design efforts. nih.gov

Two common de novo design strategies are relevant:

Scaffold Decoration: This approach involves keeping the core scaffold (e.g., the pyridinyl-propyl-piperazine core) intact while systematically adding or modifying functional groups at various exit vectors. frontiersin.org For example, substituents could be added to the pyridine ring to enhance potency or selectivity, or the second nitrogen of the piperazine ring could be functionalized to modulate solubility or interact with a specific sub-pocket of the target receptor.

Fragment-Based/Scaffold Hopping: In this strategy, parts of the scaffold are replaced with different chemical fragments that have similar steric and electronic properties (bioisosteres). plos.org For instance, the pyridine ring could be replaced with another heteroaromatic ring (like a pyrimidine (B1678525) or thiazole) to explore new interactions or improve metabolic stability. Computational algorithms can generate thousands of new structures based on these rules, which can then be filtered and prioritized for synthesis based on predicted affinity and ADME properties. nih.gov

These computational design approaches allow for the rapid exploration of vast chemical space around the initial scaffold, significantly accelerating the hit-to-lead and lead optimization phases of drug discovery.

Ix. Future Research Directions and Emerging Methodologies for 1 2 Pyridin 2 Ylpropyl Piperazine Research

Exploration of Novel Target Interactions (e.g., Orphan Receptors)

While the primary targets of many piperazine (B1678402) derivatives are well-characterized, a vast area of potential biological activity remains unexplored, particularly concerning orphan GPCRs (G protein-coupled receptors). The de-orphanization of these receptors—pairing them with their endogenous ligands or identifying synthetic modulators—represents a significant frontier in pharmacology. nih.gov

Future investigations should focus on screening 1-(2-Pyridin-2-ylpropyl)piperazine and its analogs against panels of orphan receptors. An integrated approach combining computational modeling with experimental validation through assays like β-arrestin recruitment can facilitate the discovery of novel interactions. nih.gov Identifying new molecular targets for this compound could unveil previously unknown therapeutic applications and expand our understanding of its physiological effects. For instance, the discovery that certain piperazine derivatives can modulate the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) for anti-inflammatory purposes highlights the potential for finding unexpected activities. nih.gov

Table 1: Potential Areas for Novel Target Exploration

Research Area Description Potential Impact
Orphan GPCR Screening High-throughput screening of this compound against a library of orphan GPCRs. Discovery of new signaling pathways modulated by the compound, potentially leading to novel therapeutic indications.
Kinome Profiling Comprehensive analysis of the compound's interaction with the human kinome to identify any off-target or novel kinase inhibitory activity. Elucidation of polypharmacological effects and potential for repurposing in areas like oncology or inflammatory diseases.

| Ion Channel Modulation | Investigation of the compound's effects on a broad range of ion channels beyond its primary targets. | Identification of effects on neuronal excitability, cardiac function, or other physiological processes. |

Development of Advanced Probes and Tool Compounds for Biological Systems

To dissect the specific roles of this compound in complex biological pathways, the development of advanced chemical probes and tool compounds is essential. These tools are specifically designed to be highly potent and selective for their target, allowing researchers to study the function of a particular protein in cells and in vivo with minimal confounding off-target effects. nih.govnih.gov

The synthesis of derivatives of this compound that can be used in techniques like activity-based protein profiling (ABPP) would be a significant step forward. nih.gov This could involve incorporating "clickable" tags or photo-affinity labels into the molecule. Such probes would enable the direct identification and quantification of the compound's targets within a native biological context, providing a more accurate picture of its interactions than traditional in vitro binding assays. nih.gov Furthermore, creating a set of tool compounds with varying potencies and selectivities, including highly selective agonists and antagonists, would be invaluable for validating the physiological roles of its molecular targets. nih.govnih.gov

Multi-Omics Approaches to Understand Compound Effects (e.g., Proteomics, Metabolomics, Transcriptomics)

To gain a comprehensive understanding of the biological consequences of administering this compound, future research must employ multi-omics strategies. These approaches, which include proteomics, metabolomics, and transcriptomics, provide a systems-level view of the changes a compound induces in a cell or organism. nih.govnih.gov

Transcriptomics (RNA-Seq): This would reveal how the compound alters gene expression, providing insights into the signaling pathways and cellular processes that are activated or inhibited.

Proteomics: By quantifying changes in protein levels and post-translational modifications, proteomics can identify the downstream effects of target engagement and uncover unexpected off-target activities. nih.gov

Metabolomics: This approach analyzes the global changes in small-molecule metabolites, offering a functional readout of the compound's impact on cellular metabolism and physiology. nih.gov

Integrating these datasets can create a detailed map of the compound's mechanism of action, from initial target binding to the ultimate physiological response. nih.govnih.gov This holistic view is crucial for understanding both the therapeutic effects and potential liabilities of the compound.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating the process of compound optimization. nih.gov These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) that may not be apparent to human researchers. nih.govnih.gov

For this compound, AI/ML algorithms can be trained on existing data for it and related piperazine compounds to predict the biological activity of novel, yet-to-be-synthesized analogs. Generative models can design new molecules with optimized properties, such as enhanced potency, improved selectivity, or better pharmacokinetic profiles. nih.gov This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, making the optimization process more efficient and cost-effective. nih.gov

Table 2: AI/ML Applications in Compound Optimization

AI/ML Technique Application for this compound Desired Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict the activity of new derivatives based on their chemical structure. Faster identification of promising lead candidates.
Generative Adversarial Networks (GANs) Design novel molecules with desired properties (e.g., high affinity, low toxicity). Creation of optimized compounds with improved therapeutic potential.

| Predictive ADME-Tox Modeling | Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds. | Early deselection of candidates with poor drug-like properties. nih.gov |

Investigation of Stereoisomeric Specificity in Complex Biological Systems

The presence of a chiral center in this compound means it exists as a pair of stereoisomers (enantiomers). It is well-established in pharmacology that stereoisomers can have dramatically different biological activities, potencies, and metabolic fates. nih.gov

Future research must involve the separation of the enantiomers of this compound and the thorough characterization of their individual pharmacological profiles. This includes assessing their binding affinities for their targets, their functional activities in cellular assays, and their pharmacokinetic properties in vivo. Such studies are critical, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or contribute to off-target effects. A striking example of stereospecificity was seen with a small molecule where only one of its 16 possible stereoisomers showed significant biological activity. nih.gov Understanding the stereoisomeric specificity is fundamental for developing a more precise and potentially safer therapeutic agent.

Strategies for Addressing Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword. While it can be beneficial, as seen in multi-effect drugs for complex diseases like Alzheimer's, unintended off-target interactions can lead to undesirable side effects. nih.gov A key future direction is to systematically map the polypharmacology of this compound and develop strategies to rationally engineer its selectivity profile.

This can be achieved through a combination of computational predictions and broad experimental screening. For instance, screening the compound against panels of receptors, enzymes, and ion channels can identify previously unknown interactions. nih.gov Once off-targets are identified, medicinal chemists can use structure-based drug design to modify the molecule, aiming to reduce affinity for these unintended targets while maintaining or enhancing affinity for the desired ones. AI and ML can also aid in predicting and mitigating polypharmacological effects. nih.gov

Design of Prodrugs or Targeted Delivery Systems for Mechanistic Studies

To enhance the utility of this compound as a research tool and to explore its therapeutic potential further, the development of prodrugs or targeted delivery systems is a promising strategy. google.comnih.gov A prodrug is an inactive or less active precursor that is converted into the active drug within the body. orientjchem.org This approach can be used to improve properties like bioavailability or to achieve tissue- or cell-specific delivery. nih.gov

For mechanistic studies, a prodrug could be designed to be activated only in specific cellular compartments or by a particular enzyme that is expressed in the target tissue. nih.gov This would allow for more precise investigation of the compound's effects in a specific biological context. Similarly, conjugating the compound to a targeting moiety, such as an antibody or a peptide that recognizes a cell-surface receptor, could direct it to a specific cell type, thereby increasing its local concentration and minimizing systemic exposure. nih.gov These advanced delivery strategies are invaluable for dissecting complex biological mechanisms and are a critical step in translating a promising compound into a refined therapeutic candidate.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Pyridin-2-ylpropyl)piperazine and its derivatives?

Piperazine derivatives are typically synthesized via coupling reactions using reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOAt (1-hydroxy-7-azabenzotriazole), with trifluoroacetic acid (TFA) as an activator. For example, pyridyl-substituted piperazines are formed by reacting carboxyl-containing peptides or intermediates with piperazine derivatives under mild conditions (yields >94%) . Optimization of reaction parameters (solvent, time, stoichiometry) is critical, as demonstrated in the synthesis of 2-phenylpiperazine derivatives using benzoic acid precursors .

Q. How are piperazine derivatives characterized structurally?

Characterization involves a combination of spectroscopic techniques:

  • 1H NMR for confirming substitution patterns and hydrogen environments (e.g., distinguishing aryl vs. alkyl protons) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • IR spectroscopy to identify functional groups like carbonyls or amines .
  • HPLC for purity assessment, especially for intermediates in multi-step syntheses .

Q. What are the primary applications of this compound in proteomics?

This compound enhances ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) by derivatizing peptide carboxyl groups. Derivatization with 2-pyridylpiperazine (2-PP) improves signal intensity for low-molecular-weight peptides and those with high isoelectric points (pI), enabling sensitive detection in complex mixtures like rat brain proteomes .

Advanced Research Questions

Q. How can derivatization protocols be optimized to resolve signal suppression in MALDI-MS for low-abundance peptides?

Key factors include:

  • Reagent selection : 2-PP and 2-PMP (pyrimidylpiperazine) outperform other derivatives due to their electron-rich aromatic rings, which enhance ionization .
  • Reaction stoichiometry : A 2:1 molar ratio of derivatizing agent to peptide carboxyl groups minimizes side reactions .
  • Purification : Reverse-phase HPLC effectively removes unreacted reagents, reducing background noise .

Q. What structural modifications improve the binding affinity of piperazine derivatives to CNS targets like G protein-coupled receptors (GPCRs)?

  • Substituent size : Larger ortho-substituents on the pyridyl ring increase steric interactions, enhancing receptor binding .
  • Heteroatom placement : 2-Pyridyl groups exhibit stronger allosteric modulation than pyrimidyl or 4-pyridyl analogs due to optimal hydrogen bonding with GPCRs .
  • Lipophilicity : Introducing alkyl chains (e.g., propyl groups) improves blood-brain barrier penetration, as seen in analogs targeting serotonin receptors .

Q. How can contradictory data on piperazine derivative toxicity be reconciled in preclinical studies?

Discrepancies often arise from:

  • Purity variations : Impurities in early synthetic batches (e.g., residual EDC) may confound toxicity assays .
  • Species-specific metabolism : Rodent models may not fully replicate human metabolic pathways for N-dealkylation of piperazines .
  • Dose-dependent effects : Biphasic responses (e.g., neuroprotection at low doses vs. excitotoxicity at high doses) require rigorous dose-ranging studies .

Methodological Considerations

Q. What strategies validate the biological activity of piperazine derivatives in vitro?

  • Functional assays : Measure cAMP accumulation or calcium flux in GPCR-transfected HEK293 cells .
  • Competitive binding studies : Use radiolabeled ligands (e.g., [³H]-WAY-100635) to assess affinity for serotonin receptors .
  • ADME profiling : Evaluate metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .

Q. How can computational tools aid in designing piperazine-based therapeutics?

  • Molecular docking : Predict binding modes to GPCRs using crystal structures (e.g., 5-HT1A receptor PDB: 7E2Z) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .
  • DFT calculations : Optimize geometries of intermediates to guide regioselective synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.